Product packaging for 5-Acetyl-2,4-dimethylthiazole(Cat. No.:CAS No. 38205-60-6)

5-Acetyl-2,4-dimethylthiazole

Cat. No.: B181997
CAS No.: 38205-60-6
M. Wt: 155.22 g/mol
InChI Key: BLQOKWQUTLNKON-UHFFFAOYSA-N
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Description

Overview of Thiazole (B1198619) Heterocycles in Chemical and Biological Sciences

Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is a cornerstone in the fields of chemical and biological sciences. numberanalytics.comwjrr.orgijper.org These aromatic rings are integral components of numerous natural and synthetic compounds with a wide array of biological activities. researchgate.netresearchgate.net The versatility of the thiazole nucleus has made it a subject of extensive research, leading to the development of various therapeutic agents. wjrr.orgneliti.com

Thiazole and its derivatives are recognized for their broad pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer properties. numberanalytics.comresearchgate.netmdpi.com The presence of this heterocyclic system is a key feature in many pharmaceuticals, underscoring its importance in medicinal chemistry. ijper.orgresearchgate.net

Structural Significance and Aromaticity of the Thiazole Ring System

The thiazole ring is a planar, five-membered heterocycle with the molecular formula C₃H₃NS. wjrr.orgwikipedia.org It is characterized by significant π-electron delocalization, which imparts a considerable degree of aromaticity, greater than that of the corresponding oxazoles. wikipedia.orgkuey.net This aromatic character is a result of the delocalization of six π electrons, including a lone pair from the sulfur atom, which satisfies Hückel's rule. analis.com.myjetir.org

The aromaticity of the thiazole ring is evidenced by the chemical shifts of its ring protons in ¹H NMR spectroscopy, which appear between 7.27 and 8.77 ppm, indicating a strong diamagnetic ring current. wikipedia.organalis.com.my The presence of both sulfur and nitrogen atoms in the ring gives thiazole unique chemical and physical properties. numberanalytics.com The nitrogen atom can act as a base, although its basicity is reduced by the electron-withdrawing effect of the sulfur atom. numberanalytics.com The thiazole ring can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, with the C5 position being the primary site for electrophilic attack and the C2-H bond being susceptible to deprotonation. wikipedia.org The reactivity of thiazole derivatives can be influenced by the presence of different substituents at the C2, C4, and C5 positions. analis.com.my

Historical Context of Thiazole Chemistry and its Evolution in Research

The systematic study of thiazole and its derivatives began in the late 19th century, with pioneering work by Hofmann and Hantzsch in 1887. ijper.orgimp.kiev.uatandfonline.com Since its discovery, the field of thiazole chemistry has grown steadily, with significant contributions from researchers like Bogert and his colleagues. researchgate.net The Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides, remains a fundamental method for constructing the thiazole ring. ijper.org

The importance of the thiazole ring was further established by its identification as a key component of thiamine (B1217682) (Vitamin B1). researchgate.netanalis.com.my This discovery highlighted the biological significance of thiazoles and spurred further research into their roles in biological systems. Over the years, the thiazole nucleus has been incorporated into a vast number of synthetic compounds, leading to the development of drugs with diverse therapeutic applications, including antimicrobial agents like sulfathiazole (B1682510) and antibiotics such as penicillin. ijper.orgnih.gov The evolution of thiazole research has seen its application expand into materials science, with thiazole derivatives being used in the creation of cyanine (B1664457) dyes for photographic sensitizers and as vulcanizing accelerators. researchgate.net

Current Research Landscape of 5-Acetyl-2,4-dimethylthiazole

This compound (C₇H₉NOS) is a specific thiazole derivative that has garnered attention in various scientific disciplines. smf.mxscielo.org.mx Its unique chemical structure, featuring an acetyl group at the 5-position and methyl groups at the 2- and 4-positions, contributes to its distinct properties and applications.

Identification of Research Gaps in the Literature on this compound

While the broader family of thiazole derivatives has been extensively studied, specific research on this compound reveals some gaps in the literature. A notable deficiency is the lack of comprehensive spectroscopic and quantum chemical studies for this particular compound. smf.mxscielo.org.mx Although some theoretical analyses using Density Functional Theory (DFT) have been performed to understand its electronic structure, a more thorough investigation is warranted. researchgate.net

Furthermore, while its potential as an antiproliferative and antibacterial agent has been suggested through molecular docking studies, extensive in vitro and in vivo experimental validation of these biological activities is an area that requires more in-depth research. smf.mxscielo.org.mx Most of the current literature focuses on its synthesis and use in creating other compounds, such as chalcones, rather than on its intrinsic biological or material properties. researchgate.networldwidejournals.com

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₉NOS
Molecular Weight 155.22 g/mol
Appearance Colorless to yellow liquid
Boiling Point 228 - 230 °C
CAS Number 38205-60-6

Data sourced from PubChem and Chem-Impex. chemimpex.comnih.gov

Interdisciplinary Relevance of this compound in Contemporary Science

This compound demonstrates relevance across multiple scientific fields. In the flavor and fragrance industry , it is valued for its nutty, roasted, and meaty aroma and taste, and is used in various food products and fragrances. chemimpex.comthegoodscentscompany.com

In pharmaceutical research , it serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications. chemimpex.com Molecular docking studies have indicated its potential as an inhibitor of vascular endothelial growth factor (VEGF) and β-ketoacyl-acyl carrier protein synthase III, suggesting possible applications as an antiproliferative and antibacterial agent. smf.mxscielo.org.mx Its presence has also been noted in metabolomic studies related to pediatric asthma. nih.gov

The compound is also utilized in material science for developing new materials, including coatings and polymers. chemimpex.com In analytical chemistry , it is employed as a standard for the detection and quantification of similar compounds. chemimpex.com Furthermore, its derivatives are subjects of study in synthetic and medicinal chemistry, for example, in the creation of novel chalcones and in research related to pyrimidine (B1678525) analogues with potential biological activity. researchgate.netresearchgate.net

Established Synthetic Routes to this compound

The Hantzsch thiazole synthesis, first described by Arthur R. Hantzsch in 1887, is a classical and versatile method for the formation of thiazole rings. synarchive.com The reaction typically involves the cyclocondensation of an α-halocarbonyl compound with a thioamide-containing species. synarchive.comnih.gov This fundamental reaction has been adapted to produce a wide array of substituted thiazoles, including this compound.

The synthesis of this compound via the Hantzsch method requires the reaction between a thioamide, which provides the N1 and C2 atoms of the thiazole ring, and an α-halocarbonyl compound, which supplies the C4, C5, and S atoms are provided by the thioamide, and the remaining atoms of the ring are from the α-haloketone. Specifically, the synthesis would involve the reaction of thioacetamide (to provide the 2-methyl group) and a halogenated derivative of pentane-2,4-dione, such as 3-chloro-2,4-pentanedione. The acetyl group at the 5-position and the methyl group at the 4-position of the target molecule originate from this α-halocarbonyl reactant.

The reaction conditions for Hantzsch synthesis can vary. While traditionally carried out in solvents like ethanol (B145695), modern approaches have explored solvent-free conditions to create more environmentally friendly protocols. organic-chemistry.org The reaction can proceed under neutral conditions, but studies have also shown that conducting the condensation in an acidic medium can influence the regioselectivity of the products, particularly when using N-monosubstituted thioureas. rsc.org

Reactant TypeSpecific Example for this compound SynthesisRole in Final Structure
α-Halocarbonyl3-Halo-pentane-2,4-dione (e.g., 3-Chloro-2,4-pentanedione)Forms the C4-C5 bond and provides the substituents at these positions (4-methyl and 5-acetyl)
ThioamideThioacetamideProvides the S, N, and C2 atoms, including the 2-methyl substituent

To enhance reaction efficiency, yield, and sustainability, various catalytic approaches have been developed for the Hantzsch synthesis. Heterogeneous catalysts are particularly favored as they can be easily recovered and reused. One such efficient and green method involves a one-pot, three-component reaction utilizing silica-supported tungstosilisic acid as a reusable catalyst. nih.gov This approach allows for the synthesis of thiazole derivatives in high yields under conventional heating or ultrasonic irradiation. nih.gov While not specifically detailed for this compound, this catalytic system is applicable to the general Hantzsch reaction of α-haloketones and thiourea, suggesting its potential utility. nih.gov Microwave-assisted reactions have also proven effective, often leading to higher yields and significantly shorter reaction times compared to conventional heating methods. nih.gov

The Claisen-Schmidt condensation is a type of crossed aldol condensation between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org In the context of this compound, its acetyl group provides the necessary α-hydrogens, allowing it to react with various aromatic aldehydes to form α,β-unsaturated ketones, commonly known as chalcones.

The Claisen-Schmidt condensation can be catalyzed by either an acid or a base.

Base-Catalyzed Mechanism : In the presence of a base (e.g., sodium hydroxide, potassium hydroxide), an enolate is formed by the deprotonation of the α-carbon of the acetyl group on the thiazole. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting aldol intermediate subsequently undergoes dehydration to yield the final chalcone product. researchgate.netresearchgate.net

Acid-Catalyzed Mechanism : Under acidic conditions (e.g., HCl in glacial acetic acid), the carbonyl oxygen of the 5-acetyl group is protonated, which facilitates the formation of an enol. This enol then acts as the nucleophile, attacking the protonated carbonyl of the aldehyde. A subsequent dehydration step yields the α,β-unsaturated ketone. mdpi.com Acid-catalyzed methods have been successfully employed when base-catalyzed reactions failed to produce the desired chalcone. mdpi.com

Solvent-free Claisen-Schmidt reactions have also been reported, often using a base like sodium hydroxide, which can lead to quantitative yields and align with green chemistry principles. wikipedia.orgnih.gov

Catalysis TypeCatalyst ExamplesKey Mechanistic StepReference
Base-CatalyzedNaOH, KOHFormation of a nucleophilic enolate from the acetyl group. researchgate.netresearchgate.net
Acid-CatalyzedHCl in Acetic AcidFormation of an enol intermediate which acts as the nucleophile. mdpi.com
Solvent-FreeNaOHReaction proceeds without a solvent, often with grinding. wikipedia.orgnih.gov

Chalcones derived from this compound are synthesized by reacting it with various substituted benzaldehydes. The specific aldehyde used determines the substituent on the phenyl ring of the resulting chalcone.

For instance, the acid-catalyzed condensation of this compound with 2,4-difluorobenzaldehyde yields (E)-1-(2′,4′-dimethyl)-(5-acetylthiazole)-(2″,4″-difluorophenyl)-prop-2-en-1-one. mdpi.com This reaction was successfully carried out by dissolving the thiazole in a mixture of glacial acetic acid and hydrochloric acid and stirring with the aldehyde at 70 °C. mdpi.com Similarly, new chalcones have been derived from the Claisen-Schmidt condensation of this compound and 4-methylbenzaldehyde in a basic medium. researchgate.net These reactions demonstrate the utility of this compound as a building block for creating a library of thiazole-containing chalcones.

Aldehyde ReactantCatalysis ConditionResulting Chalcone DerivativeReference
2,4-DifluorobenzaldehydeAcid-catalyzed (HCl, Acetic Acid)(E)-1-(2′,4′-dimethyl)-(5-acetylthiazole)-(2″,4″-difluorophenyl)-prop-2-en-1-one mdpi.com
4-MethylbenzaldehydeBase-catalyzedChalcone with a 4-methylphenyl group researchgate.net

An in-depth analysis of the synthetic methodologies and chemical transformations of this compound reveals a landscape of advancing chemical practices, particularly in the realm of green chemistry and derivatization. This article focuses exclusively on the advanced synthetic strategies and subsequent chemical reactions involving this specific thiazole compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NOS B181997 5-Acetyl-2,4-dimethylthiazole CAS No. 38205-60-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,4-dimethyl-1,3-thiazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c1-4-7(5(2)9)10-6(3)8-4/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLQOKWQUTLNKON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8047680
Record name 1-(2,4-Dimethyl-1,3-thiazol-5-yl)ethanone
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Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear, colourless to pale yellow liquid; slightly sulferous, meaty, nutty odour
Record name 2,4-Dimethyl-5-acetylthiazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/987/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

228.00 to 230.00 °C. @ 760.00 mm Hg
Record name 5-Acetyl-2,4-dimethylthiazole
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Solubility

slightly, Insoluble in water; Soluble in fats, oils, most organic solvents, Miscible at room temperature (in ethanol)
Record name 5-Acetyl-2,4-dimethylthiazole
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2,4-Dimethyl-5-acetylthiazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/987/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.147-1.152
Record name 2,4-Dimethyl-5-acetylthiazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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CAS No.

38205-60-6
Record name 5-Acetyl-2,4-dimethylthiazole
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Record name 2,4-Dimethyl-5-acetylthiazole
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Record name 1-(2,4-Dimethyl-1,3-thiazol-5-yl)ethanone
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Record name 1-(2,4-dimethylthiazol-5-yl)ethan-1-one
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Record name 2,4-DIMETHYL-5-ACETYLTHIAZOLE
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Record name 5-Acetyl-2,4-dimethylthiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041484
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Computational Chemistry and Spectroscopic Characterization of 5 Acetyl 2,4 Dimethylthiazole

Quantum Chemical Investigations and Theoretical Modeling

Theoretical studies employing quantum chemical calculations have been instrumental in understanding the molecular characteristics of 5-Acetyl-2,4-dimethylthiazole. These computational methods provide deep insights into the molecule's structure, stability, and electronic properties.

Density Functional Theory (DFT) Calculations for Structural Elucidation

Density Functional Theory (DFT) has been a primary tool for investigating this compound. scielo.org.mx Researchers have utilized specific functionals, such as Becke-3-Lee-Yang-Parr (B3LYP) and HSEH1PBE, paired with the LanL2DZ basis set, to perform these calculations. scielo.org.mx These methods are chosen for their reliability in predicting the molecular geometry and electronic behavior of such heterocyclic compounds. scielo.org.mxsmf.mx All calculations were reportedly carried out using the Gaussian 09 program package. scielo.org.mx

DFT calculations have been used to determine the optimized molecular structure of this compound in its ground state. scielo.org.mx The analysis provides precise data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. For instance, within the thiazole (B1198619) ring, the C1=N5 double bond and the C2-N5 single bond were calculated to have specific lengths, confirming the structural integrity of the heterocyclic core. scielo.org.mx

Table 1: Selected Calculated Bond Lengths for this compound

Bond B3LYP/LanL2DZ (Å) HSEH1PBE/LanL2DZ (Å)
C1=N5 1.3203 1.3171
C2-N5 1.4025 1.3952

Data sourced from Avcı, et al. scielo.org.mx

Frontier Molecular Orbital (FMO) analysis is crucial for understanding a molecule's chemical reactivity and kinetic stability. centralasianstudies.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. mdpi.com

For this compound, the HOMO-LUMO energy gap was calculated to be 4.42 eV at the HSEH1PBE/LanL2DZ level of theory. centralasianstudies.org This relatively large energy gap suggests that the molecule has high stability and that significant energy is required for electronic excitation. centralasianstudies.org This excitation is characterized as a π → π* transition, indicating the movement of an electron from a pi bonding orbital to a pi antibonding orbital. centralasianstudies.org

Table 2: Frontier Molecular Orbital Energies

Parameter Energy (eV)
HOMO Value not specified in sources
LUMO Value not specified in sources
Energy Gap (ΔE) 4.42

Data sourced from Avcı, et al. centralasianstudies.org

Natural Bond Orbital (NBO) analysis provides insight into the intramolecular charge transfer (ICT) and delocalization of electron density within a molecule. mdpi.com This is achieved by studying the interactions between filled (donor) and vacant (acceptor) orbitals and quantifying their stabilization energy, E(2).

Table 3: Second Order Perturbation Theory Analysis of Fock Matrix in NBO Basis

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) at B3LYP E(2) (kcal/mol) at HSEH1PBE
n(S4) π*(C1-N5) 27.47 26.74

E(2) estimates the stabilization energy from donor-acceptor interactions. Data sourced from Avcı, et al. scielo.org.mx

Molecular Electrostatic Potential (MEP) maps are used to visualize the electronic charge distribution of a molecule and to predict sites for electrophilic and nucleophilic attack. mdpi.com The MEP surface displays regions of varying electron density, typically color-coded where red indicates negative potential (electron-rich areas) and blue indicates positive potential (electron-poor areas). For molecules similar to this compound, MEP analysis reveals that negative regions are often localized over electronegative atoms like oxygen and nitrogen, making them susceptible to electrophilic attack. mdpi.com Conversely, positive regions are typically found around hydrogen atoms, marking them as sites for nucleophilic attack. mdpi.com

Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their applications in photonic technologies. mdpi.com The NLO response of a molecule is related to its polarizability (α) and first-order hyperpolarizability (β). DFT calculations are employed to predict these properties. Organic molecules with high polarizability, significant electron delocalization, and a low HOMO-LUMO energy gap often exhibit enhanced NLO activity. mdpi.com Theoretical calculations for this compound have been performed to determine its NLO properties, providing a basis for evaluating its potential in this area. scielo.org.mxsmf.mx

Advanced Spectroscopic Characterization Techniques

The structural and electronic properties of this compound have been elucidated using a combination of experimental spectroscopy and theoretical calculations, primarily employing Density Functional Theory (DFT). scielo.org.mxsmf.mx These methods offer deep insights into the molecule's behavior and characteristics.

Vibrational spectroscopy, specifically Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful tool for identifying functional groups and understanding the bonding within a molecule. For this compound, which consists of 19 atoms, there are 51 fundamental vibrational modes. scielo.org.mxresearchgate.net The experimental FT-IR spectrum has been recorded and compared with theoretical spectra simulated using DFT calculations at the B3LYP and HSEH1PBE levels of theory with the LanL2DZ basis set. scielo.org.mxsmf.mx

The experimental spectrum was obtained from a sample prepared as a KBr pellet. scielo.org.mx A strong correlation is observed between the experimental FT-IR spectrum and the computationally simulated spectra, validating the accuracy of the theoretical models. scielo.org.mxresearchgate.net For instance, the characteristic carbonyl (C=O) stretching vibration is experimentally observed as a very strong band at 1670.35 cm⁻¹. researchgate.net The calculated values for this mode were 1560.83 cm⁻¹ (B3LYP) and 1595.54 cm⁻¹ (HSEH1PBE). researchgate.net Other significant experimental bands include C-N stretching modes at 1446.61 cm⁻¹ and 1269.52 cm⁻¹, and a strong S-C stretching mode at 667.37 cm⁻¹. researchgate.net

To accurately assign the observed vibrational bands to specific molecular motions, Potential Energy Distribution (PED) and Total Energy Distribution (TED) analyses are employed. scielo.org.mx These computational methods quantify the contribution of different internal coordinates (like stretching, bending, or twisting) to each vibrational mode. The assignments for this compound were performed using the VEDA 4 program based on TED analysis. scielo.org.mx

This detailed analysis allows for a precise understanding of the molecule's dynamics. For example, the PED analysis confirms the assignment of the band at 1670.35 cm⁻¹ to the C=O stretching mode, which is coupled with ν(C-C) stretching vibrations. researchgate.net Similarly, other bands are assigned to specific stretching (ν), in-plane bending (β), out-of-plane bending (γ), and twisting (τ) motions within the molecule. scielo.org.mx

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound This table is interactive and allows for sorting and searching.

Experimental FT-IR (cm⁻¹)Calculated (B3LYP) (cm⁻¹)Calculated (HSEH1PBE) (cm⁻¹)Assignment (ν: stretching, β: in-plane bending)
1670.351560.831595.54ν(C=O) + ν(C-C)
1446.611444.871448.45ν(C-N)
1269.521223.731252.40ν(C-N)
667.37667.11678.55ν(S-C)

Data sourced from Avcı et al. (2019). scielo.org.mxresearchgate.net


The surrounding medium can influence the vibrational frequencies of a molecule. While experimental FT-IR data for this compound is primarily reported in the solid state (KBr pellet), computational studies have explored the impact of solvents. scielo.org.mx Theoretical vibrational spectra have been simulated in the gas phase and in a solvent environment (chloroform) using a conductor-like polarizable continuum model (CPCM). scielo.org.mx Comparing the calculated frequencies between the gas phase and the chloroform (B151607) solvent provides insight into intermolecular interactions and their effect on the molecule's vibrational modes. These calculations generally show shifts in frequency and intensity for certain bands, particularly those involving polar functional groups like the acetyl group, upon moving from the gas phase to a solvent.

The electronic transitions of this compound have been investigated using UV-Vis spectroscopy and Time-Dependent Density Functional Theory (TD-DFT). scielo.org.mxsmf.mx TD-DFT calculations are used to predict the electronic absorption spectra and help in the assignment of the observed absorption bands. scielo.org.mx These calculations were performed for the molecule in the gas phase and in chloroform, showing good agreement with experimental findings. scielo.org.mxcentralasianstudies.org

Solvatochromism describes the change in the position, and sometimes intensity, of a molecule's UV-Vis absorption bands when the polarity of the solvent is changed. ijcce.ac.irijcce.ac.irnih.gov This effect provides valuable information about the electronic ground and excited states of the molecule. The UV-Vis spectrum of this compound was experimentally recorded in three solvents of differing polarity: chloroform (CHCl₃), ethanol (B145695) (C₂H₅OH), and N,N-dimethylformamide (DMF). scielo.org.mx

The study revealed a shift in the maximum absorption wavelength (λmax) as the solvent polarity changed, indicating solvatochromic behavior. scielo.org.mx This shift can provide information on the nature of the electronic transition and the change in the dipole moment of the molecule upon excitation. jetir.org

Table 2: Experimental UV-Vis Absorption Maxima (λmax) of this compound in Different Solvents This table is interactive and allows for sorting and searching.

Solventλmax (nm)
Chloroform285
Ethanol285
N,N-dimethylformamide285

Data sourced from Avcı et al. (2019). scielo.org.mxresearchgate.net


NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of an organic molecule. centralasianstudies.org For this compound, theoretical ¹H and ¹³C NMR chemical shifts have been calculated using the Gauge-Including Atomic Orbital (GIAO) method. scielo.org.mx These calculations were performed for the molecule in the gas phase and in a chloroform (CHCl₃) solvent based on the optimized molecular geometry. scielo.org.mxcentralasianstudies.org The computed chemical shifts provide a basis for assigning the signals in an experimental spectrum and further confirming the molecular structure.

Table 3: Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound in Chloroform This table is interactive and allows for sorting and searching.

AtomCalculated Shift (B3LYP) (ppm)Calculated Shift (HSEH1PBE) (ppm)
¹H NMR
C(2)-CH₃2.532.56
C(4)-CH₃2.552.59
Acetyl-CH₃2.452.48
¹³C NMR
C2164.71165.41
C4154.51155.15
C5125.10125.14
C6 (C=O)190.21190.87
C(2)-CH₃18.8118.89
C(4)-CH₃16.5116.59
C8 (Acetyl-CH₃)29.2329.41

Data sourced from Avcı et al. (2019). scielo.org.mxcentralasianstudies.org


Table of Mentioned Compounds

Compound Name
This compound
Chloroform
Ethanol
N,N-dimethylformamide
Carbon Disulfide
Malononitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Gauge-Including Atomic Orbital (GIAO) Method for Chemical Shift Calculations

The determination of the molecular structure of heterocyclic compounds through spectroscopic techniques is a cornerstone of modern chemical analysis. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides profound insights into the chemical environment of atoms within a molecule. centralasianstudies.org To complement and verify experimental findings, computational methods are widely employed. The Gauge-Including Atomic Orbital (GIAO) method is a powerful and reliable quantum chemical approach for calculating NMR chemical shifts. centralasianstudies.orgimist.ma

In the study of this compound, the GIAO method has been utilized to predict both ¹H and ¹³C NMR chemical shifts. centralasianstudies.orgscielo.org.mx These calculations are typically performed after the molecule's geometry has been optimized using Density Functional Theory (DFT) methods, such as B3LYP and HSEH1PBE, with a specified basis set like LanL2DZ. scielo.org.mxsmf.mx The GIAO approach is known to provide accurate predictions of molecular geometries and isotropic chemical shift analyses. centralasianstudies.org

For this compound, theoretical ¹H and ¹³C NMR chemical shifts were calculated in both the gas phase and in a chloroform (CHCl₃) solvent environment. centralasianstudies.orgscielo.org.mx The results obtained from these quantum chemical calculations have shown good agreement with experimental spectral data, thereby providing a reliable assignment for the NMR spectra of the molecule. scielo.org.mxsmf.mx This correlation between theoretical and experimental values underscores the utility of the GIAO/DFT approach in accurately characterizing the magnetic properties of such heterocyclic systems. centralasianstudies.orgimist.ma

Below is a table summarizing the calculated NMR chemical shifts for this compound using the GIAO method.

Table 1: Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound using the GIAO method. Data sourced from studies utilizing B3LYP and HSEH1PBE levels of theory. centralasianstudies.orgscielo.org.mx

Atom No.GroupExperimental (in CDCl₃)Calculated (in Gas Phase - B3LYP)Calculated (in CHCl₃ - B3LYP)Calculated (in Gas Phase - HSEH1PBE)Calculated (in CHCl₃ - HSEH1PBE)
¹H NMR
H6, H7, H8CH₃ (C4)2.432.192.222.152.18
H9, H10, H11CH₃ (C2)2.692.452.492.422.46
H12,H13,H14CH₃ (Acetyl)2.552.372.422.342.39
¹³C NMR
C1C4-CH₃16.518.0618.4218.4218.79
C2C2-CH₃18.920.3720.7320.6921.05
C3C-Acetyl29.430.5530.8230.7331.02
C4C4 (ring)148.6151.72152.88152.37153.53
C5C5 (ring)125.6126.98128.23127.83129.06
C15C2 (ring)164.7168.01169.19168.82170.01
C16C=O191.0195.91197.66196.41198.19
Solvent Effects on NMR Chemical Shifts

The chemical shifts observed in NMR spectroscopy can be significantly influenced by the solvent in which the sample is dissolved. unn.edu.ng Factors such as the solvent's polarity, dielectric constant, and its ability to form intermolecular interactions (like hydrogen bonds) can alter the electronic environment of the nuclei in the solute molecule, leading to changes in their resonance frequencies. unn.edu.ngjetir.orgpitt.edu

Computational studies on this compound have explored these solvent effects by performing calculations in both the gas phase (an environment devoid of solvent interactions) and in a simulated chloroform (CHCl₃) solvent environment. centralasianstudies.orgscielo.org.mx The conductor-like polarizable continuum model (CPCM) is a common method used in conjunction with DFT to simulate the presence of a solvent. scielo.org.mx

By comparing the calculated chemical shifts in the gas phase to those calculated in chloroform, the influence of the solvent can be quantified. scielo.org.mx For this compound, the theoretical values for both ¹H and ¹³C chemical shifts are different in the gas phase versus the chloroform environment, as detailed in the table above. centralasianstudies.orgscielo.org.mx These differences, or "solvation shifts," highlight the role of the solvent in deshielding or shielding specific nuclei within the molecule. Generally, a move from a gas phase to a polar solvent results in observable changes in chemical shift values. unn.edu.ng The good agreement between the shifts calculated in the simulated chloroform solvent and the experimental data recorded in deuterated chloroform (CDCl₃) validates the computational model and confirms the importance of accounting for solvent effects to achieve accurate predictions. scielo.org.mx

Biological and Pharmacological Investigations of 5 Acetyl 2,4 Dimethylthiazole and Its Derivatives

Antimicrobial Activity Studies

5-Acetyl-2,4-dimethylthiazole, a heterocyclic compound, has been the subject of various studies to evaluate its potential as an antimicrobial agent. scielo.org.mxunam.mx Thiazole (B1198619) derivatives, in general, are recognized for their wide range of pharmacological properties, including antimicrobial activities. sci-hub.se

Antibacterial Efficacy and Mechanisms of Action

Research has indicated that this compound possesses antibacterial properties. cymitquimica.com Molecular docking studies have suggested its potential as an antibacterial agent. scielo.org.mxunam.mx The thiazole ring is a key structural feature that contributes to the biological activity of these compounds, enabling interaction with various biological targets.

A significant mechanism of antibacterial action for this compound involves the inhibition of β-Ketoacyl-acyl carrier protein (ACP) synthase III (KAS III), also known as FabH. scielo.org.mxunam.mx FabH is a crucial enzyme that initiates the type II fatty acid synthesis (FAS-II) pathway in bacteria, a pathway essential for their survival. mdpi.comacs.org The inhibition of this enzyme disrupts the production of fatty acids necessary for building bacterial cell membranes.

Molecular docking studies have been performed to investigate the inhibitory effect of this compound on Escherichia coli FabH. scielo.org.mx These computational analyses predict that the compound can bind to the active site of the enzyme, suggesting its potential as a FabH inhibitor. scielo.org.mxjst.go.jp The development of potent FabH inhibitors is an attractive strategy for creating new broad-spectrum antibacterial drugs. acs.org

Interactive Data Table: Molecular Docking of this compound with Bacterial FabH

Below are the predicted binding energies from molecular docking simulations, indicating the potential inhibitory activity against E. coli FabH. Lower binding energy values suggest a more stable interaction between the compound and the enzyme.

Target ProteinOrganismPredicted Binding Energy (kcal/mol)
β-Ketoacyl-acyl carrier protein synthase III (FabH)Escherichia coli-5.73

Data sourced from molecular docking studies. scielo.org.mx

Antifungal Properties and Potential Applications

Thiazole derivatives have demonstrated notable antifungal properties. smolecule.com For instance, some derivatives have shown efficacy against various fungal strains, highlighting their potential in the development of new antifungal agents. smolecule.com The core thiazole structure is considered a valuable scaffold in the design of novel bioactive compounds with antifungal activity. sci-hub.se While the broader class of thiazoles shows promise, specific studies on the antifungal activity of this compound are an area for further investigation.

Antiviral Investigations

The antiviral potential of thiazole derivatives has been recognized in scientific research. sci-hub.se However, specific investigations focusing on the antiviral properties of this compound are not extensively detailed in the currently available literature.

Antiproliferative and Anticancer Research

In addition to its antimicrobial properties, this compound has been investigated for its potential as an antiproliferative and anticancer agent. scielo.org.mxunam.mx Thiazole-containing compounds have been a focus of medicinal chemistry due to their significant biological activities, including anticancer effects. sci-hub.se

Mechanisms of Antiproliferative Action

Molecular docking studies have suggested that this compound has the potential to be used as an antiproliferative agent. scielo.org.mxunam.mx One of the proposed mechanisms for its anticancer activity is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). scielo.org.mxsmf.mx VEGFR-2 is a key receptor involved in angiogenesis, the process of forming new blood vessels, which is critical for the growth and spread of cancerous tumors. scielo.org.mx By inhibiting VEGFR-2, this compound may interfere with tumor growth. scielo.org.mx

Interactive Data Table: Molecular Docking of this compound with VEGFR-2

The following table presents the predicted binding energy from molecular docking simulations of this compound with the VEGFR-2 kinase domain.

Target ProteinFunctionPredicted Binding Energy (kcal/mol)
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)Angiogenesis-6.55

Data sourced from molecular docking studies. scielo.org.mx

The antiproliferative effects of other thiazole derivatives have been linked to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.

Inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. nih.gov The inhibition of VEGFR-2 is, therefore, a significant strategy in cancer therapy. nih.gov Several derivatives of this compound have been synthesized and investigated for their potential to inhibit this receptor.

In one study, two series of new thiazole-based analogs were synthesized and evaluated for their inhibitory activity towards VEGFR-2. mdpi.com One of the compounds, designated as 4d , demonstrated notable VEGFR-2 inhibitory activity. mdpi.com Further investigation into its mechanism revealed that it induced cell cycle arrest at the G1 and G2/M phases and promoted apoptosis in cancer cells. mdpi.com

Another study focused on a novel series of thiazole-based derivatives, 11a-f and 12a-f , as potential dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and VEGFR-2. frontiersin.orgfrontiersin.org The most potent of these compounds, 11d and 11f , exhibited significant dual inhibitory activity. frontiersin.org A selection of these compounds was tested for their ability to inhibit VEGFR-2, showing moderate to good activity with IC₅₀ values ranging from 2.90 to 5.20 µM, although this was less potent than the reference drug Sorafenib (IC₅₀ of 0.17 µM). frontiersin.orgfrontiersin.org

Furthermore, a series of thieno[3,2-d]thiazole and dihydrothiazolo[4,5-d]thiazole derivatives were synthesized and evaluated as multi-targeting kinase inhibitors. nih.gov Two compounds, a pyrazolinyl-thiazolinone derivative (1 ) and a thieno[3,2-d]thiazole derivative (3c ), showed inhibitory activity against VEGFR-2 with IC₅₀ values of 2.470 µM and 2.259 µM, respectively, compared to Sorafenib's IC₅₀ of 1.022 µM. nih.gov

A series of novel (E/Z)-N-(4-(2-(2-(substituted)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide derivatives (6a–6z ) were also designed and synthesized. acs.org The most potent of these compounds were found to inhibit several key protein kinases, including VEGFR-2. acs.org

Table 1: VEGFR-2 Inhibitory Activity of Selected Thiazole Derivatives

CompoundTargetIC₅₀ (µM)Reference CompoundReference IC₅₀ (µM)Source
11d VEGFR-2Moderate to GoodSorafenib0.17 frontiersin.orgfrontiersin.org
11f VEGFR-2Moderate to GoodSorafenib0.17 frontiersin.orgfrontiersin.org
1 VEGFR-22.470Sorafenib1.022 nih.gov
3c VEGFR-22.259Sorafenib1.022 nih.gov

Studies on Various Cancer Cell Lines

The cytotoxic effects of this compound and its derivatives have been evaluated against a variety of human cancer cell lines. These studies are crucial in determining the potential of these compounds as anticancer agents.

A series of 5-(2′-indolyl)thiazoles were synthesized and screened for their in vitro cytotoxicity against five human cancer cell lines: breast (BT-474, MCF-7, MDA-MB-231, MDA-MB-157) and colon (HCT-116). nih.gov Compounds 2d–f and 2h from this series showed encouraging anticancer activity, with some demonstrating selectivity towards particular cell lines with IC₅₀ values in the range of 10–30 μM. nih.gov

In another study, new thiazole-coumarin hybrids were evaluated for their cytotoxic effects. rsc.org Compounds 2a, 2b, 6a–c, 8c, and 9f displayed notable activity against the MCF-7 breast cancer cell line, with IC₅₀ values ranging from 6.4 to 20.7 μM. rsc.org Specifically, compound 6a was the most potent against this cell line with an IC₅₀ of 6.4 μM. rsc.org Against the HCT-116 colon cancer cell line, compounds 6b and 2b were the most potent, with IC₅₀ values of 5.9 and 7.2 μM, respectively. rsc.org

The anticancer potential of 2,4,5-trisubstituted thiazole derivatives was investigated against two breast cancer cell lines (MCF-7 and MDA-MB-231) and a human erythroleukemia cell line (K562). nih.gov Compounds 6 and 9 , which feature a phenylureido group at the 2-position and a methyl-carboxylate moiety at the 4-position, showed significant cytotoxicity against all three cell lines. nih.gov Compound 6 was particularly potent against MCF-7, MDA-MB-231, and K562 cells, with IC₅₀ values of 22, 26, and 11 μM, respectively. nih.gov

Furthermore, a study on Pd(II) and Pt(II) complexes of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine showed that a Pd(II) complex was potent against A549 (lung cancer) and HCT-116 cell lines, with IC₅₀ values of 60.1 ± 3.45 and 23.8 ± 1.48 μM, respectively. rsc.org However, it was not cytotoxic to MCF-7 and HepG2 (liver cancer) cell lines. rsc.org

Table 2: Cytotoxic Activity of Selected Thiazole Derivatives against Various Cancer Cell Lines

CompoundCell LineCancer TypeIC₅₀ (µM)Source
2d-f, 2h BT-474, MCF-7, MDA-MB-231, MDA-MB-157, HCT-116Breast, Colon10-30 nih.gov
6a MCF-7Breast6.4 rsc.org
6b HCT-116Colon5.9 rsc.org
2b HCT-116Colon7.2 rsc.org
6 MCF-7Breast22 nih.gov
6 MDA-MB-231Breast26 nih.gov
6 K562Leukemia11 nih.gov
Pd(II) complex A549Lung60.1 ± 3.45 rsc.org
Pd(II) complex HCT-116Colon23.8 ± 1.48 rsc.org

Anti-inflammatory and Analgesic Potential

Thiazole derivatives have been recognized for their potential as anti-inflammatory and analgesic agents. ijpsjournal.comfabad.org.tr The core thiazole structure is a key pharmacophore in the development of new drugs with these properties. fabad.org.tr

Research has led to the synthesis of various thiazole derivatives with the aim of discovering new anti-inflammatory agents. nih.gov In one such study, a series of novel thiazole compounds were synthesized and their anti-inflammatory activity was evaluated. nih.gov The results indicated that these compounds were effective in inhibiting carrageenan-induced edema, a common model for assessing anti-inflammatory effects. nih.gov

Another study focused on the synthesis and pharmacological evaluation of 5-methyl-2-phenylthiazole-4-substituted heteroazoles as potential anti-inflammatory and analgesic agents. ijpsjournal.com This highlights the ongoing efforts to develop new thiazole-based compounds for the treatment of pain and inflammation. The synthesis of 3-[4-(dimethylamino)-2-(methylamino)thiazol-5-yl]-3-oxopropanoate has been reported, with the compound showing potent anti-inflammatory activity, comparable in efficacy to dexamethasone (B1670325) in some models. sci-hub.se

Other Investigated Biological Activities

Antioxidant Properties

The antioxidant potential of thiazole derivatives has been a subject of investigation. analis.com.my Antioxidants are important for protecting cells from damage caused by free radicals.

A study evaluating the antioxidant properties of novel thiazolo[4,5-b]pyridine (B1357651) derivatives was conducted using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. pensoft.net This method is widely used to assess the ability of compounds to act as free radical scavengers. pensoft.net The results showed that some of the synthesized derivatives exhibited antioxidant activity. pensoft.net

In a different study, the antioxidant capacity of Ethanone, 1-(2,4-dimethyl-5-thiazolyl)- was evaluated using the DPPH assay, yielding an IC₅₀ value of approximately 50 µg/mL. Another investigation into the phytochemicals of Dillenia indica bark identified this compound as one of the constituents and noted that plant extracts containing this and other compounds showed excellent antioxidant properties. semanticscholar.org

Antidiabetic Effects

Thiazole and its derivatives have been explored for their potential in managing diabetes. fabad.org.tr The thiazolidinedione class of compounds, which contains a thiazole-related ring system, is well-known for its use in treating type 2 diabetes.

Research into new thiazolidinedione derivatives has been conducted to find compounds with improved antidiabetic activity. sbmu.ac.ir In one study, a new series of thiazolidinedione derivatives were synthesized and screened for their antidiabetic effects in albino rats. sbmu.ac.ir Many of the synthesized compounds demonstrated significant antidiabetic activity when compared to the standard drug glibenclamide. sbmu.ac.ir Another study focused on the design of new 1,3,4-thiadiazole (B1197879) derivatives with the aim of improving their antidiabetic activity. scirp.org

Antiparasitic Activity

The antiparasitic potential of thiazole derivatives has also been investigated. kau.edu.sa A study evaluated the anthelmintic effects of various thiazole derivatives and found that one of the compounds demonstrated efficacy against certain parasitic worms in a laboratory setting. This suggests that thiazole derivatives could be a promising area for the development of new treatments for helminth infections.

Anticonvulsant Properties

The thiazole nucleus is a fundamental component in a variety of compounds that have demonstrated significant pharmacological activities, including anticonvulsant effects. sci-hub.sefabad.org.tr Derivatives of thiazole have been a major focus of research for the development of new antiepileptic drugs (AEDs). fabad.org.trnih.gov These compounds are often evaluated for their efficacy using standard preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which help identify potential anticonvulsant agents. nih.govbiointerfaceresearch.com

While research specifically detailing the anticonvulsant properties of this compound is limited, the broader class of thiazole derivatives has shown considerable promise. For instance, a study on 5-acetylthiazole derivatives revealed that compounds like 2-(5-acetyl-4-methyl-3-phenylthiazol-2(3H)-ylidene)-2-(benzotriazol-1-yl)-1-(benzofuran-2-yl)ethanone possess anticonvulsant activity. sci-hub.se

Further studies on related thiazole structures have provided more extensive data. A series of novel 6-(substituted-phenyl)thiazolo[3,2-b] nih.govbiointerfaceresearch.comCurrent time information in Bangalore, IN.triazole derivatives were synthesized and tested for their anticonvulsant activities. nih.gov Among these, 6-(4-fluorophenyl)thiazolo[3,2-b] nih.govbiointerfaceresearch.comCurrent time information in Bangalore, IN.triazole (3c) showed selective protection against MES-induced seizures. nih.gov Another compound from this series, 6-(4-Propoxyphenyl)thiazolo[3,2-b] nih.govbiointerfaceresearch.comCurrent time information in Bangalore, IN.triazole (5b), was found to be active in both the MES and PTZ models. nih.gov

Similarly, research into 2-(cyclopentylmethylene)hydrazinyl-1,3-thiazoles identified several derivatives with significant anticonvulsant activity in the pentylenetetrazole model, with some compounds showing efficacy at doses significantly lower than the reference drug, ethosuximide. tandfonline.com Another area of investigation involves thiazole-bearing 4-thiazolidinones, which have been designed based on the structural requirements for anticonvulsant agents. mdpi.com

The anticonvulsant activity of these derivatives is often assessed by determining their median effective dose (ED₅₀) and their neurotoxic dose (TD₅₀), from which a protective index (PI = TD₅₀/ED₅₀) is calculated to gauge the compound's margin of safety. nih.gov

Anticonvulsant Activity of Selected Thiazole Derivatives
CompoundTest ModelED₅₀ (mg/kg)TD₅₀ (mg/kg)Protective Index (PI)Source
6-(4-fluorophenyl)thiazolo[3,2-b] nih.govbiointerfaceresearch.comCurrent time information in Bangalore, IN.triazole (3c)MES49.194.11.9 nih.gov
6-(4-Propoxyphenyl)thiazolo[3,2-b] nih.govbiointerfaceresearch.comCurrent time information in Bangalore, IN.triazole (5b)PTZ63.4105.61.7 nih.gov
2,2-dipropyl-N¹-(4-sulfamoylphenyl)malonamide (18b)MES16.36>40024.8 mdpi.com
2,2-dimethyl-N-(4-sulfamoylphenyl)cyclopropane-1,1-dicarboxamide (12c)scPTZ22.50>45020.4 mdpi.com
3-(4-(4-bromophenyl)-1,3-thiazol-2-ylamino)-4-(2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thioneMES13.4N/AN/A tandfonline.com
3-(4-(4-bromophenyl)-1,3-thiazol-2-ylamino)-4-(2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thionePTZ81.6N/AN/A tandfonline.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The exploration of structure-activity relationships (SAR) is crucial for optimizing the anticonvulsant potential of this compound derivatives and minimizing potential toxicity. fabad.org.trnih.gov SAR studies investigate how modifications to the chemical structure of a compound influence its biological activity.

For thiazole derivatives, several key structural features have been identified as important for anticonvulsant activity. These often include a hydrophobic unit, an electron donor group, and a hydrogen bond acceptor/donor unit. nih.gov

In the series of 6-(substituted-phenyl)thiazolo[3,2-b] nih.govbiointerfaceresearch.comCurrent time information in Bangalore, IN.triazole derivatives, the nature and position of the substituent on the phenyl ring significantly impact anticonvulsant activity. nih.gov For instance, the presence of a fluorine atom at the para-position of the phenyl ring in compound 3c led to potent activity in the MES test. nih.gov Furthermore, the introduction of a propoxy group at the same position (compound 5b) resulted in a compound active against both MES and PTZ-induced seizures, suggesting a broader spectrum of activity. nih.gov This indicates that the electronic and steric properties of the substituent on the phenyl ring are critical determinants of anticonvulsant efficacy and profile.

Studies on other classes of thiazole derivatives have yielded further SAR insights. For a series of thiazolidin-4-one substituted thiazoles, compound PTT6, which features a 4-nitrophenyl group, was identified as the most active derivative. biointerfaceresearch.com In another study on thiazole-bearing 4-thiazolidinones, it was found that the presence of an N3 substituent on the thiazolidinone ring was essential for activity. mdpi.com

Structure-Activity Relationship of Selected Thiazole Derivatives
Core StructureSubstituent ModificationEffect on Anticonvulsant ActivitySource
6-phenylthiazolo[3,2-b] nih.govbiointerfaceresearch.comCurrent time information in Bangalore, IN.triazole4-fluoro on phenyl ringSelective activity in MES test. nih.gov
6-phenylthiazolo[3,2-b] nih.govbiointerfaceresearch.comCurrent time information in Bangalore, IN.triazole4-propoxy on phenyl ringActivity in both MES and PTZ tests. nih.gov
Thiazolidin-4-one substituted thiazole2-(4-Nitrophenyl) and 3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl)Identified as the most active derivative in the series. biointerfaceresearch.com
Thiazole-bearing 4-thiazolidinonePresence of N3 substituent on thiazolidinone ringEssential for anticonvulsant activity. mdpi.com

Applications and Future Directions in Chemical Research

Utilization in Specialty Chemical and Pharmaceutical Development

The thiazole (B1198619) ring is a significant pharmacophore, and as such, 5-Acetyl-2,4-dimethylthiazole serves as a key intermediate in the development of specialty chemicals and pharmaceuticals. chemimpex.comnetascientific.comresearchgate.net The reactivity of its acetyl group and the inherent biological potential of the thiazole moiety make it a versatile starting material. chemimpex.comsci-hub.se

This compound is recognized as a fundamental building block in the synthesis of more complex chemical structures. chemimpex.comsci-hub.senetascientific.com Its utility is rooted in the Hantzsch condensation, a classic method for thiazole synthesis, which can be adapted to create a variety of derivatives. sci-hub.se The compound's acetyl group provides a reactive site for further chemical modifications, allowing for the construction of larger and more intricate molecules. sci-hub.se Research has demonstrated its successful use in producing a range of bioactive compounds and other valuable substances. sci-hub.se The stability and compatibility of this compound with numerous solvents further enhance its applicability in diverse synthetic protocols in both laboratory and industrial settings. chemimpex.comnetascientific.com

The thiazole nucleus is a core component of many biologically active compounds, and derivatives of this compound are actively investigated for their therapeutic potential. chemimpex.comresearchgate.netnetascientific.comfabad.org.tr The broad spectrum of biological activities associated with thiazole derivatives includes antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. researchgate.netfabad.org.tr

Recent research has explored the potential of this compound and its derivatives in several therapeutic areas:

Anticancer Activity: Molecular docking studies have suggested that this compound could serve as a potential agent for developing antitumor therapies. scielo.org.mxcentralasianstudies.org The rationale is that by blocking the signaling pathways of growth factor receptors like VEGFR-2, which are crucial for angiogenesis in cancerous cells, the proliferation of these cells can be inhibited. scielo.org.mx The high reactivity and soft nature of the molecule, as indicated by a small HOMO-LUMO gap, may contribute to its strong interaction with protein active sites. centralasianstudies.org

Antibacterial Agents: The compound has been evaluated as a potential inhibitor of Escherichia coli (E. coli) FabH, an enzyme involved in bacterial fatty acid synthesis. scielo.org.mx This suggests a possible mechanism for antibacterial action.

Anticonvulsant Properties: Certain derivatives synthesized from 5-acetylthiazole precursors have shown anticonvulsant activity in research studies. sci-hub.se

Below is a table summarizing the therapeutic potential of thiazole derivatives, including those related to this compound.

Therapeutic Area Research Focus Reference
Oncology Inhibition of VEGFR-2 signaling for anti-angiogenesis scielo.org.mx
Development of novel pyrimidine-based 2-aminobenzothiazole (B30445) derivatives nih.gov
Infectious Diseases Inhibition of E. coli FabH for antibacterial activity scielo.org.mx

| Neurology | Synthesis of derivatives with anticonvulsant properties | sci-hub.se |

Analytical Chemistry Applications

In the field of analytical chemistry, this compound plays a crucial role as a reference material, facilitating the accurate identification and measurement of related substances in various samples. chemimpex.comnetascientific.com

This compound is utilized as a standard in analytical methodologies. chemimpex.comnetascientific.com Its well-defined chemical and physical properties allow it to serve as a benchmark for calibrating analytical instruments and validating methods. For instance, in gas chromatography (GC), a pure sample of this compound can be used to determine the retention time and response factor, which are essential for the qualitative and quantitative analysis of this compound in a mixture.

Potential in Agricultural Sciences (e.g., bioactive agents for pest control)

The biological activity of thiazole derivatives extends to the agricultural sector, where there is potential for the development of new bioactive agents. chemimpex.comnetascientific.com Research is exploring the use of compounds like this compound in creating agents for pest control, which could lead to more sustainable agricultural practices. chemimpex.comnetascientific.comnetascientific.com The investigation into the insecticidal properties of secondary metabolites from natural sources, which include thiazole-related structures, underscores the potential for developing novel solutions for integrated pest management. researchgate.net

Research in Material Science (e.g., coatings and polymers)

The unique chemical structure of this compound has prompted investigations into its utility in material science. chemimpex.comnetascientific.com Research is currently underway to explore its properties for the development of new materials, with a particular focus on coatings and polymers that demand specific chemical resistance. chemimpex.com The thiazole ring is known for its stability and resistance to various chemical and environmental factors, making it a candidate for incorporation into polymer backbones or as an additive in coating formulations. The aim is to enhance the durability, thermal stability, and protective properties of these materials against degradation.

Emerging Research Avenues and Prospects for this compound

The future of this compound in chemical research is branching into several promising areas. datainsightsmarket.com Beyond its established applications, there is a growing focus on discovering novel uses in diverse industrial sectors and developing more efficient, cost-effective, and environmentally friendly synthesis methods. datainsightsmarket.com

Combination Therapies involving this compound Derivatives

Thiazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. scielo.org.mxfabad.org.tr Recent studies have highlighted the potential of this compound as a foundational structure for developing new therapeutic agents. Molecular docking studies have indicated that this compound has the potential to act as an antiproliferative and antibacterial agent. scielo.org.mxsmf.mx

One of the key areas of investigation is its role as a vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitor. smf.mx The VEGFR-2 signaling pathway is crucial for angiogenesis, the process of forming new blood vessels, which is vital for cancer cell growth and development. smf.mx By blocking this pathway, inhibitors can stifle tumor growth, making this an attractive strategy for cancer therapy. smf.mx Molecular docking simulations have shown a high affinity and compatibility between this compound and the active site of VEGFR-2, suggesting its potential use in developing new antitumor drugs. centralasianstudies.org

Table 1: Molecular Docking Study Insights

Target Protein Rationale for Inhibition Potential Therapeutic Application
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition of angiogenesis, a critical process for tumor growth. smf.mx Anti-cancer therapies. scielo.org.mxsmf.mx

Exploration of Corrosion Inhibition Properties

The ability of thiazole derivatives to mitigate corrosion is another significant area of research. researchgate.net Theoretical studies using quantum chemical analysis, such as Density Functional Theory (DFT), have been performed on this compound to understand its potential as a corrosion inhibitor. researchgate.netdntb.gov.ua

These computational analyses calculate various parameters to predict the efficiency of a molecule in preventing corrosion. researchgate.net A high value for the Highest Occupied Molecular Orbital (HOMO) energy suggests a molecule's capacity to donate electrons and form a protective bond with a metal surface. Conversely, a low value for the Lowest Unoccupied Molecular Orbital (LUMO) energy indicates its ability to accept electrons. The energy gap (ΔE) between HOMO and LUMO is also a key indicator; a small gap correlates with higher inhibition efficiency. researchgate.net Studies on thiazole derivatives confirm that their electronic properties make them excellent candidates for corrosion inhibitors. researchgate.net

Table 2: Quantum Chemical Parameters for Corrosion Inhibition Potential

Parameter Significance in Corrosion Inhibition
E(HOMO) - Highest Occupied Molecular Orbital Energy Higher values indicate a greater tendency to donate electrons to the metal surface, forming a protective film. researchgate.net
E(LUMO) - Lowest Unoccupied Molecular Orbital Energy Lower values indicate a greater ability to accept electrons from the metal surface. researchgate.net

Further Development of Green Catalytic Systems for Thiazole Synthesis

In line with the principles of green chemistry, researchers are actively developing more sustainable methods for synthesizing thiazole compounds. researchgate.net These efforts aim to reduce the environmental impact by minimizing waste, using less hazardous materials, and improving energy efficiency. researchgate.net

One promising approach involves the use of solid acid catalysts, such as iron(III) chloride supported on bentonite (B74815) clay (FeCl3/bentonite), for the synthesis of thiazole derivatives. researchgate.netresearchgate.net This method has been successfully used in the Cross-Aldol condensation of this compound with various aldehydes. researchgate.net The reaction is performed using microwave irradiation under solvent-free conditions, which significantly reduces reaction times and offers high yields of the desired products. researchgate.netresearchgate.net Furthermore, the catalyst is reusable, adding to the economic and environmental benefits of the process. researchgate.net Solid-state synthesis, which avoids the use of solvents altogether, is another green technique being explored for producing metal complexes of thiazole-related compounds. jabonline.in

Table 3: Comparison of Synthesis Methods for Thiazole Derivatives

Synthesis Method Key Features Advantages
Conventional Synthesis Often involves refluxing in organic solvents like ethanol (B145695). sci-hub.se Well-established procedures.

Q & A

Q. Methodological determination :

  • Boiling point/density : Measured via distillation and pycnometry under controlled conditions.
  • Refractive index : Determined using a refractometer calibrated to sodium D-line wavelength.
  • Purity assays : High-performance liquid chromatography (HPLC) or gas chromatography (GC) with flame ionization detection (FID) to verify ≥97% purity .

Basic: How is this compound synthesized, and what are common intermediates?

While specific synthetic routes for this compound are not detailed in the evidence, thiazole derivatives are typically synthesized via:

  • Hantzsch thiazole synthesis : Reaction of α-haloketones with thioamides.
  • Modification of pre-existing thiazoles : Acetylation of 2,4-dimethylthiazole using acetylating agents (e.g., acetic anhydride) under acidic or basic conditions.

Key intermediates may include 2,4-dimethylthiazole and acetyl chloride. Reaction conditions (temperature, solvent polarity) must be optimized to avoid side reactions like over-acetylation .

Basic: What analytical techniques are used to confirm the structure of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to assign proton environments and carbon backbone.
  • Infrared (IR) Spectroscopy : Identification of carbonyl (C=O) stretching (~1700 cm⁻¹) and thiazole ring vibrations .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺ at m/z 156.05) and fragmentation patterns .

Basic: What are the natural sources of this compound, and how is it isolated?

The compound is reported in Dillenia indica (Elephant Apple) as a minor constituent . Isolation methods include:

  • Solvent extraction : Using polar solvents (e.g., methanol or ethanol).
  • Chromatographic separation : Flash chromatography or preparative thin-layer chromatography (TLC) for purification .

Advanced: How can computational methods (e.g., DFT, molecular docking) predict the reactivity and bioactivity of this compound?

  • Density Functional Theory (DFT) : Calculates molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO-LUMO), and charge distribution to predict electrophilic/nucleophilic sites .
  • Molecular docking : Screens interactions with biological targets (e.g., enzymes) to assess potential antimicrobial or antitumor activity. A 2019 study used AutoDock Vina to evaluate binding affinities for microbial proteins .

Advanced: How do conflicting toxicological data for this compound inform safety assessments?

The EFSA established a NOAEL of 25 mg/kg bw/day based on a 90-day rat study showing no adverse effects on hematology, histopathology, or clinical chemistry . However, acute toxicity studies in mice reported LD₅₀ values of 610–975 mg/kg via oral gavage .

Q. Resolution of contradictions :

  • Species-specific metabolic differences (rats vs. mice).
  • Dose administration method (dietary vs. gavage). Researchers must contextualize toxicity data by test organism, exposure route, and duration .

Advanced: What role does this compound play in flavor chemistry, and how is its safety evaluated for food applications?

  • Flavor profile : Imparts nutty/roasted notes (FEMA 3267; JECFA 1055) .
  • Safety evaluation :
    • Threshold of Toxicological Concern (TTC) : EFSA’s margin of safety (6.6 × 10⁵) confirms low risk at estimated intake levels (0.038 µg/kg bw/day) .
    • Metabolic studies : Assess acetyl group hydrolysis and thiazole ring stability in simulated gastric fluid .

Advanced: How can researchers design experiments to study the environmental stability and degradation pathways of this compound?

  • Photodegradation : Expose to UV light (λ = 254–365 nm) in aqueous/organic solvents; monitor via LC-MS.
  • Biodegradation : Use soil or microbial consortia under aerobic/anaerobic conditions; quantify metabolites (e.g., thiazole-5-carboxylic acid) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.